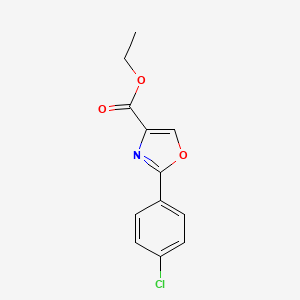

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

CAS No.: 78979-62-1

Cat. No.: VC3856534

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78979-62-1 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | DRGDGJIFGJFXKC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Cl |

Introduction

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound features a 4-chlorophenyl group attached to the oxazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Synthesis of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

The synthesis of ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate typically involves several steps, including the formation of the oxazole ring and subsequent esterification. Common methods for synthesizing such compounds include starting from 4-chlorobenzaldehyde and an appropriate oxazole precursor, followed by cyclization in the presence of a suitable catalyst. The resulting intermediate can then be treated with ethanol under acidic conditions to yield the desired ethyl ester.

Chemical Reactions and Interactions

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate can participate in various chemical reactions due to its functional groups:

-

Nucleophilic Substitution Reactions: Treatment with amines can form amides, while treatment with alcohols can form new esters.

-

Hydrolysis Reactions: These typically require acidic or basic conditions to facilitate the cleavage of the ester bond.

Biological Activities and Potential Applications

Research indicates that compounds within this class may exhibit biological activities such as antimicrobial or anticancer properties, likely through mechanisms involving enzyme inhibition or modulation of signaling pathways. Detailed studies are necessary to elucidate specific interactions and efficacy.

Potential Applications

-

Medicinal Chemistry: The compound's structural features make it a valuable candidate for further research in drug development.

-

Organic Synthesis: Its reactivity and versatility contribute to its utility in synthesizing complex organic molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume